molecular formula C6H3BrFNO B11895142 5-Bromo-6-fluoronicotinaldehyde

5-Bromo-6-fluoronicotinaldehyde

Cat. No.: B11895142
M. Wt: 204.00 g/mol
InChI Key: LSTYPVHVJMKBCW-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoronicotinaldehyde: is a chemical compound with the molecular formula C6H3BrFNO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoronicotinaldehyde typically involves the bromination and fluorination of nicotinaldehyde. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoronicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-6-fluoronicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoronicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

    6-Fluoronicotinaldehyde: Similar structure but lacks the bromine atom.

    5-Bromo-2-fluoronicotinaldehyde: Different substitution pattern on the pyridine ring.

Properties

Molecular Formula

C6H3BrFNO

Molecular Weight

204.00 g/mol

IUPAC Name

5-bromo-6-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H

InChI Key

LSTYPVHVJMKBCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)F)C=O

Origin of Product

United States

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